molecular formula C8H17Cl2NO2 B13220961 3-(Piperidin-4-yl)propanoic acid dihydrochloride

3-(Piperidin-4-yl)propanoic acid dihydrochloride

Cat. No.: B13220961
M. Wt: 230.13 g/mol
InChI Key: CVMIFFCRTDTGPJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-4-yl)propanoic acid dihydrochloride typically involves the reaction of piperidine with acrylonitrile, followed by hydrolysis and subsequent treatment with hydrochloric acid to form the dihydrochloride salt . The reaction conditions often include:

    Temperature: Room temperature to moderate heating.

    Solvents: Common solvents include methanol, ethanol, or water.

    Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors to handle significant quantities of reactants.

    Purification: Techniques such as crystallization, filtration, and drying to obtain the pure dihydrochloride salt.

    Quality Control: Ensuring the product meets industry standards for purity and consistency.

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-4-yl)propanoic acid dihydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

3-(Piperidin-4-yl)propanoic acid dihydrochloride has a wide range of applications in scientific research :

    Chemistry: Used as a building block in organic synthesis and the development of new compounds.

    Biology: Studied for its potential effects on biological systems and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 3-(Piperidin-4-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways . The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Piperidin-4-yl)propanoic acid dihydrochloride is unique due to its specific structure and properties, which make it suitable for various research applications. Its dihydrochloride form enhances its solubility and stability, making it more versatile compared to similar compounds.

Properties

Molecular Formula

C8H17Cl2NO2

Molecular Weight

230.13 g/mol

IUPAC Name

3-piperidin-4-ylpropanoic acid;dihydrochloride

InChI

InChI=1S/C8H15NO2.2ClH/c10-8(11)2-1-7-3-5-9-6-4-7;;/h7,9H,1-6H2,(H,10,11);2*1H

InChI Key

CVMIFFCRTDTGPJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CCC(=O)O.Cl.Cl

Origin of Product

United States

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